molecular formula C10H9F3N2O2 B5861839 N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide

N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide

Cat. No. B5861839
M. Wt: 246.19 g/mol
InChI Key: RBVBKCBWGNLOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide, also known as TFAA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFAA is a white crystalline solid that is highly soluble in organic solvents and has a melting point of 108-110°C. It is commonly used as a reagent in organic synthesis and has a wide range of applications in scientific research.

Mechanism of Action

N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide acts as an acylating agent in organic synthesis, which involves the transfer of an acyl group from N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide to a nucleophile. The acylation mechanism of N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide is highly selective and can be used to selectively acylate specific amino acid residues in peptides and proteins. This selectivity is due to the steric and electronic properties of N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide, which allow it to react with specific nucleophiles.
Biochemical and Physiological Effects
N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is not found in nature and has no known biological function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide is its high reactivity and selectivity in organic synthesis. It can be used to selectively acylate specific amino acid residues in peptides and proteins, which is useful in the synthesis of complex biomolecules. N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide is also highly soluble in organic solvents, which makes it easy to handle and use in laboratory experiments.
One of the limitations of N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide is its high cost, which can limit its use in large-scale experiments. It is also a highly reactive compound that can be hazardous if not handled properly. Researchers must take appropriate safety precautions when working with N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide to avoid any potential health hazards.

Future Directions

There are several future directions for the use of N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide in scientific research. One direction is the development of new acylation reagents that are more selective and efficient than N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide. Another direction is the use of N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide in the synthesis of complex biomolecules, such as glycoproteins and lipids. N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide can also be used in the development of new drugs and therapeutics, particularly in the field of cancer research. Overall, N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has the potential to continue to play an important role in scientific research for many years to come.

Synthesis Methods

The synthesis of N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide involves the reaction of 3-aminoacetophenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction proceeds through an acylation mechanism, resulting in the formation of N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide as the final product. The synthesis of N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide is relatively simple and can be carried out on a large scale in a laboratory setting.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has been extensively used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of peptides and proteins. N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide is also used as a derivatization agent in gas chromatography-mass spectrometry (GC-MS) analysis, which allows for the detection of low levels of analytes in complex matrices.

properties

IUPAC Name

N-(3-acetamidophenyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c1-6(16)14-7-3-2-4-8(5-7)15-9(17)10(11,12)13/h2-5H,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVBKCBWGNLOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide

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